Citreochlorol

Description

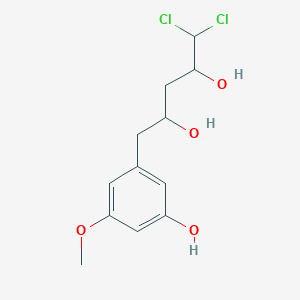

Structure

3D Structure

Properties

Molecular Formula |

C12H16Cl2O4 |

|---|---|

Molecular Weight |

295.16 g/mol |

IUPAC Name |

1,1-dichloro-5-(3-hydroxy-5-methoxyphenyl)pentane-2,4-diol |

InChI |

InChI=1S/C12H16Cl2O4/c1-18-10-4-7(2-8(15)5-10)3-9(16)6-11(17)12(13)14/h2,4-5,9,11-12,15-17H,3,6H2,1H3 |

InChI Key |

MMMZDSQYAMMVEG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)O)CC(CC(C(Cl)Cl)O)O |

Origin of Product |

United States |

Discovery, Isolation, and Characterization of Citreochlorol from Biological Sources

Fungal Strains as Sources of Citreochlorol

This compound has been primarily isolated from fungi belonging to the Penicillium genus. Specific strains identified as producers of this compound include Penicillium citreo-viride and P. citreovirens. researchgate.netscispace.comclockss.orgresearchgate.net Research has shown that different strains, such as P. citreo-viride B. (IFO 4692) and P. citreovirens (IFO 6030), are capable of synthesizing this compound. researchgate.netscispace.comclockss.orgresearchgate.net The production of this compound and other related metabolites can sometimes be influenced by the fermentation conditions. For instance, the addition of sodium bromide to the culture of P. citreo-viride B. (IFO 4692) has been noted during the isolation of related compounds. researchgate.netscispace.comclockss.org

Fungal metabolites are a rich source of halogenated compounds, and this compound, with its geminal dichloromethyl group, is a notable example isolated from Penicillium species. researchgate.net More recently, related compounds like 3'-methoxyl this compound have been isolated from Penicillium sp. found growing on Pinellia ternata. researchgate.net

| Fungal Source | Isolated Compound(s) | Reference |

| Penicillium citreo-viride B. (IFO 4692) | This compound, Citreoisocoumarin | researchgate.netscispace.comclockss.org |

| P. citreovirens (IFO 6030) | Citreoisocoumarinol | researchgate.netscispace.comclockss.org |

| Penicillium sp. on Pinellia ternata | 3'-methoxyl this compound | researchgate.net |

Methodologies for Isolation of this compound from Mycelia

The isolation of this compound is achieved through the extraction of fungal mycelia. researchgate.netscispace.comclockss.org A general procedure involves cultivating the fungal strain on a suitable medium, such as polished rice, for several weeks. clockss.org Following incubation, the mycelia are harvested and extracted with a solvent like acetone. clockss.org

The crude extract is then subjected to various chromatographic techniques to purify this compound and other metabolites. These methods typically involve column chromatography using silica (B1680970) gel and eluting with a gradient of solvents, such as a mixture of methanol (B129727) and chloroform (B151607). clockss.org Further purification can be achieved using preparative thin-layer chromatography (TLC). clockss.org

Initial Structural Insights Post-Isolation

The determination of this compound's structure was accomplished through the comprehensive analysis of its spectral data. scispace.comclockss.orgresearchgate.net Techniques such as infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy were instrumental in elucidating its chemical framework. researchgate.netclockss.org

The molecular formula of this compound was established as C12H16O4Cl2. clockss.org IR spectroscopy indicated the presence of hydroxyl (3400 cm⁻¹) and aromatic (1600, 1505 cm⁻¹) functionalities. clockss.org NMR spectroscopy provided detailed information about the connectivity of atoms. For example, specific signals in the ¹H NMR spectrum, such as a doublet at δ 5.88, and multiplets at δ 4.02 and δ 4.13, were key to piecing together the structure. clockss.org Decoupling experiments in NMR helped to confirm the relationships between adjacent protons in the molecule. clockss.org

The structure of this compound is characterized by a geminal dichloromethyl group, a feature that makes it a fascinating subject for synthetic chemists. researchgate.netucl.ac.uk The absolute stereochemistry of related compounds, such as 3'-methoxyl this compound, has been established through total synthesis, which also led to the revision of previously reported structures. researchgate.net

| Spectroscopic Data for this compound | |

| Molecular Formula | C12H16O4Cl2 |

| IR (cm⁻¹) | 3400, 1600, 1505 |

| ¹H NMR (selected signals, δ) | 5.88 (1H, d, J=3.4 Hz), 4.13 (1H, m), 4.02 (1H, m), 1.71 (2H, m) |

Structural Elucidation and Absolute Stereochemical Assignment of Citreochlorol

Spectroscopic Analysis Techniques for Citreochlorol

The initial characterization and structural determination of this compound, like many natural products, rely heavily on a suite of spectroscopic techniques. These methods provide crucial information about the molecule's connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to this compound has been indispensable. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial insights into the chemical environment of the hydrogen and carbon atoms within the molecule.

For this compound, the ¹H NMR spectrum reveals characteristic signals for a 1,3,5-trisubstituted benzene (B151609) ring, a methoxyl group, and a dichloromethyl group. clockss.org Specifically, the aromatic protons appear as multiplets, while the methoxyl group protons present as a sharp singlet. clockss.org The proton of the dichloromethyl group is observed as a doublet, indicating its coupling to a neighboring proton. clockss.org Further signals in the form of multiplets suggest the presence of methine groups bearing hydroxyl functionalities. clockss.org

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are then employed to piece together the molecular framework. COSY experiments establish proton-proton coupling networks, allowing for the connection of adjacent protons in the side chain. HMBC experiments are particularly crucial as they reveal long-range correlations between protons and carbons, helping to link the side chain to the aromatic ring and to place the methoxyl and dichloromethyl groups. The stereochemistry of this compound analogs has also been investigated using NMR, with techniques like the Mosher method being used to determine the configuration of stereocenters. researchgate.netresearchgate.net

A detailed analysis of these NMR spectral data allows for the unambiguous assignment of the planar structure of this compound.

| ¹H NMR Data for this compound | |

| Chemical Shift (δ) in ppm | Multiplicity and Coupling Constant (J) in Hz |

| 6.30 | t, J= 2.0 |

| 6.28 | t, J= 2.0 |

| 6.21 | t, J= 2.0 |

| 5.88 | d, J= 3.4 |

| 4.13 | m |

| 4.02 | m |

| 3.73 | s |

| 2.71 | dd, J= 13.2, 7.3 |

| 2.62 | dd, J= 13.2, 6.4 |

| 1.71 | m |

Table based on data from HETEROCYCLES, Vol. 32, No. 2, 1991. clockss.org

Mass Spectrometry (MS) (e.g., HRMS, EIMS, FABMS)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, thereby allowing for the determination of a compound's molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) has been instrumental in establishing its molecular formula as C₁₂H₁₆Cl₂O₄. clockss.org This precise mass measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Different ionization techniques can be employed in mass spectrometry. Electron Ionization (EI) often leads to extensive fragmentation, providing valuable information about the structural components of the molecule. The fragmentation pattern of this compound in its mass spectrum can help to confirm the presence of the dichloromethyl group and the aromatic ring. researchgate.net Softer ionization techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are also utilized, which typically result in less fragmentation and a more prominent molecular ion peak, further confirming the molecular weight. researchgate.netresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule.

The IR spectrum of this compound displays characteristic absorption bands that indicate the presence of specific functional groups. A broad band around 3400 cm⁻¹ is indicative of hydroxyl (-OH) groups. clockss.org Absorptions in the regions of 1600 and 1505 cm⁻¹ suggest the presence of an aromatic benzene ring. clockss.org These data, in conjunction with NMR and MS, help to build a complete picture of the molecule's functional group composition.

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The UV spectrum of this compound would be expected to show absorption maxima characteristic of a substituted benzene ring, further supporting the structural assignments made by other spectroscopic methods. semanticscholar.org

X-ray Crystallography for Absolute Configuration Determination

While spectroscopic methods are powerful for determining the connectivity of a molecule, establishing the absolute configuration of stereocenters often requires other techniques. X-ray crystallography is considered the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.

For analogs of this compound, single-crystal X-ray diffraction analysis has been successfully employed to unambiguously determine the relative and absolute stereochemistry. researchgate.net By obtaining a suitable crystal of a this compound derivative, it is possible to generate a detailed three-dimensional electron density map of the molecule. This map allows for the precise determination of bond lengths, bond angles, and the spatial orientation of all atoms, thereby providing an unequivocal assignment of the absolute configuration of each chiral center. acs.org The ORTEP (Oak Ridge Thermal-Ellipsoid Plot) structure derived from X-ray data provides a clear visual representation of the molecule's stereochemistry. researchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy for Stereochemical Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly valuable for determining the absolute configuration of chiral compounds in solution.

In the study of this compound and its analogs, ECD has been used as a key method for stereochemical assignment. researchgate.netresearchgate.net The experimental ECD spectrum of a compound is compared with the theoretically calculated ECD spectra for all possible stereoisomers. A good match between the experimental spectrum and the calculated spectrum for a particular isomer allows for the confident assignment of its absolute configuration. The use of rhodium complexes, such as [Rh₂(OCOCF₃)₄], can induce ECD signals in acyclic diols, which has been a valuable tool in determining the stereochemistry of the side chain in this compound-related compounds. researchgate.netresearchgate.net

Computational Approaches in Structural Elucidation and Stereochemical Revision

In recent years, computational chemistry has become an increasingly powerful tool in the structural elucidation of natural products. Quantum chemical calculations can be used to predict various spectroscopic properties, including NMR chemical shifts and ECD spectra, for different possible isomers of a molecule.

For this compound and its derivatives, computational studies have played a significant role in confirming structural assignments and, in some cases, revising previously proposed structures. acs.orgresearchgate.net By calculating the theoretical NMR and ECD spectra for all potential diastereomers and enantiomers and comparing them with the experimental data, researchers can confidently determine the correct relative and absolute stereochemistry. acs.org This approach is particularly useful when X-ray crystallography is not feasible or when spectroscopic data alone is ambiguous. Computational modeling can also provide insights into the conformational preferences of the molecule, which can influence its spectroscopic properties and biological activity. researchgate.net

Biosynthesis of Citreochlorol

Classification as a Polyketide

Citreochlorol is categorized as a halogenated polyketide, a class of natural products synthesized by a wide range of organisms, including fungi and bacteria. researchgate.netthieme-connect.com Polyketides are derived from the repeated condensation of acetyl-CoA and malonyl-CoA or their derivatives, a process catalyzed by large multifunctional enzymes known as polyketide synthases (PKSs). wikipedia.orgnih.gov The structural diversity of polyketides arises from the selection of starter and extender units and the varying degrees of reduction, dehydration, and other modifications that occur during their assembly.

This compound's chemical structure, featuring a dichloromethyl group, places it within the group of halogenated aromatic polyketides. thieme-connect.com These compounds are of significant interest due to their diverse biological activities. The biosynthesis of such halogenated compounds often involves specific enzymes that incorporate halogen atoms into the polyketide backbone. acs.org

Hypothesized Polyketide Biosynthesis Pathways

While the complete biosynthetic pathway of this compound has not been definitively elucidated, a pathway can be hypothesized based on the general principles of polyketide synthesis and the pathways of structurally related compounds. The biosynthesis is believed to commence with a starter unit, likely an acyl-CoA derivative, which is then sequentially elongated by extender units such as malonyl-CoA.

The growing polyketide chain is assembled on a polyketide synthase (PKS) complex. This enzymatic assembly line dictates the number of condensation cycles and the subsequent reductive or dehydrative modifications at each step. For this compound, the PKS would likely catalyze a specific number of condensations to generate a poly-β-keto intermediate. This intermediate would then undergo a series of modifications, including reduction and cyclization, to form the aromatic core of the molecule.

Enzymatic Mechanisms in Related Chlorinated Polyketide Biosynthesis (e.g., Halogenation, O-Methylation)

The biosynthesis of chlorinated polyketides similar to this compound involves specialized enzymatic machinery for halogenation and other modifications like O-methylation. In the biosynthesis of dichlorodiaporthin, a related dichlorinated polyketide, a key enzyme is a hybrid protein with distinct domains for both halogenation and O-methylation. researchgate.net

This multifunctional enzyme, referred to as AoiQ in Aspergillus oryzae, is an FADH2-dependent enzyme capable of stepwise gem-dichlorination of a non-activated carbon atom on a freestanding substrate. researchgate.net This suggests that the dichloromethyl group in this compound could be installed by a similar enzymatic mechanism. The halogenation process is crucial as the presence of halogen atoms can significantly influence the biological activity of the final compound. acs.org

O-methylation, another critical step in the biosynthesis of many polyketides, is catalyzed by O-methyltransferases. These enzymes transfer a methyl group from S-adenosyl methionine (SAM) to a hydroxyl group on the polyketide scaffold. In the case of this compound and its analogs, O-methylation contributes to the final chemical structure and, consequently, its biological properties.

Genetic and Bioinformatic Analyses of Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of polyketides are typically organized in biosynthetic gene clusters (BGCs). These clusters contain the genes encoding the PKS enzymes, as well as the tailoring enzymes responsible for modifications such as halogenation, methylation, oxidation, and cyclization.

Bioinformatic analysis of fungal genomes has revealed the presence of numerous "cryptic" gene clusters, which are not expressed under standard laboratory conditions but have the potential to produce novel secondary metabolites. researchgate.net The identification and characterization of the this compound BGC would involve sequencing the genome of a producing organism and using bioinformatic tools to identify the PKS genes and other associated tailoring enzymes.

For instance, the biosynthetic gene cluster for the polyketide mayamycin was identified through sequencing and bioinformatic analysis of the producing Streptomyces strain. nih.gov A similar approach could be applied to elucidate the this compound BGC. Genome mining has suggested that hybrid enzymes with halogenation and O-methylation capabilities, similar to the one involved in dichlorodiaporthin biosynthesis, are encoded in cryptic gene clusters in a variety of ecologically relevant fungi. researchgate.net This indicates that the genetic blueprint for the biosynthesis of compounds like this compound may be more widespread than initially thought.

Chemical Synthesis and Synthetic Methodologies of Citreochlorol and Analogues

Total Synthesis Strategies and Approaches

The construction of the intricate molecular architecture of citreochlorol requires carefully planned synthetic routes. Chemists have explored both linear and convergent strategies, each with its own merits, to achieve the total synthesis of these molecules. acs.orguniurb.itchemistnotes.comwikipedia.orgscholarsresearchlibrary.com

Retrosynthetic Analysis of the this compound Core

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials. For this compound and its analogues, the retrosynthetic analysis reveals key disconnections and strategic bonds to be formed.

A common retrosynthetic strategy for methoxy (B1213986) citreochlorols identifies a β-hydroxy dichloroketone as a key intermediate. This intermediate can be envisioned to arise from an aldol (B89426) adduct, where the dichloromethyl group is introduced via the addition of dichloromethyllithium to an amide or ester. The aldol adduct itself can be traced back to an asymmetric acetate (B1210297) aldol reaction between an appropriate aldehyde and a chiral acetyl derivative. acs.org This strategic breakdown simplifies the complex structure into manageable synthetic steps. acs.orgresearchgate.net

Convergent and Linear Synthesis Strategies

In the realm of multi-step organic synthesis, two primary strategies are employed: linear and convergent synthesis. chemistnotes.comwikipedia.orgscholarsresearchlibrary.comfiveable.me

The synthesis of this compound and its analogues has seen the application of both strategies. For instance, a convergent approach might involve the separate synthesis of the aromatic portion and the polyketide chain, followed by their coupling. researchgate.netbeilstein-journals.org

Key Stereoselective Synthetic Transformations

The presence of multiple stereocenters in this compound necessitates the use of highly stereoselective reactions to control the three-dimensional arrangement of atoms. Several key transformations have proven crucial in achieving the desired stereochemistry.

Asymmetric Aldol Reactions (e.g., Proline-Based Chiral Auxiliaries)

The aldol reaction is a powerful carbon-carbon bond-forming reaction. In the context of this compound synthesis, asymmetric aldol reactions are employed to establish the initial chirality. acs.orgresearchgate.net One notable approach involves the use of a proline-based imidazolidinone as a chiral auxiliary. acs.orgresearchgate.netresearchgate.netacs.org

A chiral auxiliary is a temporary stereogenic group that directs the stereochemical outcome of a reaction. wikipedia.org In this case, the proline-derived auxiliary guides the incoming aldehyde to react from a specific face of the enolate, leading to the formation of the desired stereoisomer of the aldol product. acs.orgresearchgate.netwikipedia.org For example, the lithium enolate generated from an N-acetyl imidazolidinone has been shown to react with an aldehyde with high diastereoselectivity. acs.org The use of such auxiliaries has been instrumental in the stereoselective synthesis of (−)-(2S,4R)-3′-methoxy this compound. acs.orgresearchgate.netacs.org

Table 1: Asymmetric Aldol Reaction Data

| Aldehyde | Chiral Auxiliary | Base | Diastereomeric Ratio (dr) | Yield (%) | Reference |

|---|

Enantioselective Carbonyl Allylation (e.g., Krische's Allylation)

Enantioselective carbonyl allylation is another critical transformation for constructing the chiral centers in this compound analogues. researchgate.netthieme-connect.comdntb.gov.ua Krische's enantioselective carbonyl allylation has emerged as a particularly effective method. researchgate.netthieme-connect.comdntb.gov.ua This reaction involves the iridium-catalyzed addition of an allyl group to an aldehyde, creating a homoallylic alcohol with high enantioselectivity. researchgate.netwikipedia.org

A significant advantage of the Krische allylation is that it avoids the need for pre-formed, often unstable, allylmetal reagents. wikipedia.org The reaction can be performed directly on alcohols, which are oxidized in situ to the corresponding aldehydes. wikipedia.org This method has been successfully applied in the synthesis of this compound monochloro analogues. researchgate.netthieme-connect.comdntb.gov.ua

Regioselective Epoxide Opening Reactions

Epoxides are versatile intermediates in organic synthesis, and their ring-opening reactions provide a powerful tool for introducing new functional groups with stereochemical control. In the synthesis of this compound analogues, regioselective epoxide opening plays a key role. researchgate.netthieme-connect.comdntb.gov.ua

The regioselectivity of epoxide opening is dependent on the reaction conditions. Under basic or neutral conditions (SN2), the nucleophile attacks the less sterically hindered carbon atom. libretexts.org Conversely, under acidic conditions (SN1-like), the nucleophile attacks the more substituted carbon, which can better stabilize a partial positive charge. libretexts.org This predictable regioselectivity allows for the controlled installation of substituents at specific positions. An efficient synthetic route to this compound monochloro derivatives utilizes a regioselective epoxide opening as a key step. researchgate.netresearchgate.netthieme-connect.com

Halogenation Strategies in Synthesis

The incorporation of halogen atoms is a defining feature of this compound's structure and a critical consideration in its synthesis. Nature utilizes halogenase enzymes for regioselective halogenation, a process that synthetic chemists aim to replicate through various methodologies. researchgate.net The introduction of halogens can significantly influence the biological activity of the resulting natural products. researchgate.net

An efficient synthetic route toward this compound monochloro analogues has been described, highlighting a key IBr-promoted cyclization step. thieme-connect.comdntb.gov.ua This strategy is part of a sequence that also involves Krische's enantioselective carbonyl allylation and regioselective epoxide opening to construct a versatile epoxy ether intermediate, which serves as a precursor to the chlorinated derivatives. thieme-connect.comdntb.gov.ua Another approach has been the introduction of a geminal dichloride group by adding in situ generated dichloromethyllithium to a Weinreb amide or an ester. researchgate.net

The development of novel bromination reagents, such as bromodiethylsulfonium bromopentachloroantimonate (BDSB), has been instrumental in halonium-induced polyene cyclizations, which are relevant for the synthesis of various halogenated natural products. columbia.edu While not explicitly detailed for this compound itself in the provided information, such strategies represent the forefront of selective halogenation in complex molecule synthesis. columbia.edu The table below summarizes some halogenation methods applicable to the synthesis of complex natural products.

| Halogenation Method | Reagent(s) | Key Transformation | Application Context | Reference(s) |

| IBr-promoted Cyclization | IBr | Electrophilic cyclization | Synthesis of this compound monochloro analogues | researchgate.netthieme-connect.comdntb.gov.ua |

| Dichloromethylation | Dichloromethyllithium | Addition to carbonyls | Introduction of gem-dichloro groups in this compound analogues | researchgate.net |

| Deoxyhalogenation | Ph3P/XCH2CH2X (X=Cl, Br, I) | Deoxygenative halogenation of alcohols | General synthesis of halogenated compounds | researchgate.net |

| Halonium-Induced Polyene Cyclization | BDSB | Electrophilic bromination and cyclization | Synthesis of brominated marine natural products | columbia.edu |

Ring-Closing Metathesis (RCM) in Complex Molecule Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and widely used strategy for the construction of macrocyclic rings, including those found in this compound and its analogues. researchgate.netwikipedia.orgthieme-connect.de This reaction, typically catalyzed by ruthenium-based catalysts like the Grubbs catalysts, involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene and volatile ethylene. wikipedia.org Its tolerance of a wide range of functional groups makes it particularly suitable for late-stage macrocyclization in the total synthesis of complex natural products. researchgate.netwikipedia.org

In the synthesis of this compound analogues, RCM has been successfully employed at a late stage to form the 14-membered macrolide ring. researchgate.net A common strategy involves coupling a highly functionalized aromatic fragment with a side chain containing two terminal alkenes, followed by the RCM reaction to close the ring. researchgate.net For instance, the synthesis of a paecilomycin-F stereoisomer, a related macrolide, prominently featured a late-stage RCM as a key step. researchgate.net The efficiency of RCM has been demonstrated in the formation of rings ranging from 5 to over 30 members, showcasing its versatility. wikipedia.org

Other Stereocontrolled Bond-Forming Reactions (e.g., Julia-Kocienski Olefination)

The Julia-Kocienski olefination is a highly effective and stereoselective method for the formation of carbon-carbon double bonds, and it has proven invaluable in the synthesis of this compound analogues. researchgate.netresearchgate.net This modified version of the Julia olefination typically uses heteroaryl sulfones, such as 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, to react with aldehydes, yielding E-alkenes with high selectivity. alfa-chemistry.comwikipedia.orgorganic-chemistry.org The reaction is prized for its mild conditions and broad functional group tolerance, making it ideal for connecting complex fragments in natural product synthesis. researchgate.netwikipedia.org

In a synthetic approach to this compound monochloro analogues, an "E"-selective Julia-Kocienski olefination was a crucial step. researchgate.net It was used to couple a highly functionalized aromatic aldehyde with a sulfone fragment that contained several stereocenters of the target molecule. researchgate.net This olefination reaction established the precursor to the seco-acid, which was subsequently cyclized to form the macrolactone. researchgate.net The high E-selectivity is a known advantage of this reaction, resulting from the kinetically controlled diastereoselective addition of the metalated sulfone to the aldehyde. wikipedia.org

| Reaction | Reactants | Key Features | Application in Analogue Synthesis | Reference(s) |

| Julia-Kocienski Olefination | Aldehyde, Heteroaryl Sulfone (e.g., PT-sulfone) | High E-selectivity, mild conditions, functional group tolerance. | Formation of the C-C double bond linking the aromatic and aliphatic fragments. | researchgate.netresearchgate.netalfa-chemistry.comwikipedia.org |

| Krische Carbonyl Allylation | Carbonyl, Allyl Acetate/Alcohol | Enantioselective C-C bond formation. | Establishing key stereocenters in the side chain. | thieme-connect.comresearchgate.net |

| Keck Asymmetric Allylation | Aldehyde, Allylstannane | Catalytic, enantioselective allylation. | Used in the synthesis of related macrolides. | researchgate.net |

Synthetic Accessibility of this compound Analogues and Derivatives

The development of robust synthetic strategies has made a variety of this compound analogues and derivatives accessible for further study. researchgate.netscribd.com By combining powerful reactions such as the Julia-Kocienski olefination, Ring-Closing Metathesis, and various stereoselective transformations, chemists can systematically modify different parts of the this compound scaffold. researchgate.net

For example, total syntheses of monochloro and methoxyl analogues of this compound have been successfully achieved. researchgate.netresearchgate.net These syntheses demonstrate the feasibility of altering both the halogenation pattern on the aromatic ring and the substitution on the macrolide core. The modular nature of these synthetic routes, often involving the coupling of two major fragments, allows for the generation of a library of analogues by varying the structure of each fragment before the key coupling and macrocyclization steps. researchgate.net Access to these analogues is fundamental for exploring the structure-activity relationships and identifying the key pharmacophoric elements of the this compound natural product family.

Biological Activities and Mechanisms of Action Research of Citreochlorol

Antimicrobial Activity Research

Studies have indicated that citreochlorol and its derivatives possess antimicrobial properties against a range of pathogens.

In vitro studies have demonstrated the antibacterial potential of this compound and related compounds. For instance, some derivatives have shown inhibitory effects against Gram-positive bacteria. researchgate.net One study evaluated a series of compounds, including derivatives of this compound, against several human pathogenic microorganisms. researchgate.net Helvolic acid, a structurally related fungal metabolite, exhibited potent inhibitory effects against Staphylococcus aureus and Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values of 5.8 and 4.6 μg/mL, respectively. researchgate.netresearchgate.net The antibacterial activity of such compounds is often attributed to their ability to disrupt bacterial cell walls or inhibit essential processes like protein synthesis. researchgate.net

Table 1: In Vitro Antibacterial Activity of Related Compounds

| Compound/Extract | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Helvolic Acid | Staphylococcus aureus | 5.8 | researchgate.netresearchgate.net |

| Helvolic Acid | Pseudomonas aeruginosa | 4.6 | researchgate.netresearchgate.net |

The potential of this compound and its analogs extends to antifungal activity. Research has shown that terpenoid phenols, which share some structural similarities with components of fungal metabolites, exhibit potent antifungal activity against a wide range of pathogens, including Candida albicans. nih.gov The mechanism of action for some antifungal agents involves the disruption of ion homeostasis and the induction of cellular stress, pointing to specific signaling pathway interactions rather than non-specific membrane damage. nih.gov While direct studies on this compound's antifungal mechanism are limited, the activity of related compounds suggests potential avenues for its antifungal action.

Efficacy Against Bacterial Pathogens (in vitro studies)

Antitumor/Cytotoxic Activity Research

This compound and its derivatives have been investigated for their potential to inhibit the growth of cancer cells. smolecule.com

Several studies have highlighted the promise of this compound derivatives in halting cancer cell proliferation. smolecule.com For example, some analogs have been shown to be effective against various cancer cell lines. acs.org The cytotoxic effects of related compounds have been demonstrated against cell lines such as the human osteosarcoma cell line MG63 and the HepG-2 cancer cell line. researchgate.netnih.gov One study on a related compound, GKK1032B, showed significant cytotoxicity against the MG63 cell line with an IC50 value of 3.49 μmol·L⁻¹. researchgate.net Another investigation into extracts from Ifloga spicata revealed that the ethyl acetate (B1210297) and chloroform (B151607) fractions potently inhibited the HepG-2 cell line with IC50 values of 5.54 and 6.52 μg/ml, respectively. nih.gov

Table 2: In Vitro Cytotoxic Activity of Related Compounds and Extracts

| Compound/Extract | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| GKK1032B | Human osteosarcoma (MG63) | 3.49 μmol·L⁻¹ | researchgate.net |

| Ethyl Acetate Fraction (Ifloga spicata) | Human liver cancer (HepG-2) | 5.54 μg/ml | nih.gov |

| Chloroform Fraction (Ifloga spicata) | Human liver cancer (HepG-2) | 6.52 μg/ml | nih.gov |

The antitumor effects of compounds related to this compound are often linked to the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, some chalcone (B49325) derivatives have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis in ovarian cancer cells, a process associated with the generation of reactive oxygen species (ROS). mdpi.com Similarly, corilagin (B190828), another natural compound, was found to induce S-phase cell cycle arrest and apoptosis in A2780 ovarian cancer cells. doaj.org Mechanistic studies have revealed that these processes can involve the modulation of key regulatory proteins such as p53 and the Bcl-2 family, as well as the activation of caspases. doaj.orgnih.gov For example, corilagin treatment led to the upregulation of p53 and Bax, and the downregulation of BCL-2. doaj.org

Cellular Proliferation Inhibition Studies (in vitro)

Enzyme Inhibition Studies

This compound has been examined for its capacity to inhibit specific enzymes, which is a key aspect of its potential therapeutic applications. smolecule.com For instance, studies on trichloroethylene (B50587) oxide, which forms adducts similar to those that could be formed by reactive metabolites, showed inhibition of enzymes like aldolase (B8822740) and glucose-6-phosphate dehydrogenase in the low-millimolar range. acs.org Furthermore, related natural products have demonstrated potent inhibitory activity against enzymes such as protein phosphatase 2A and the SF3b complex, a component of the spliceosome, indicating that this class of compounds can interact with crucial cellular machinery. researchgate.netacs.org

Identification of Specific Enzyme Targets

While it is understood that this compound's biological effects likely stem from its ability to inhibit specific enzymes, detailed studies identifying these precise enzymatic targets are not extensively available in the public domain. smolecule.com The compound has been studied for its enzyme inhibition properties, which is a key area of interest for leveraging its therapeutic potential in drug design. smolecule.com However, the specific enzymes that are most potently and selectively inhibited by this compound remain an area for further investigation.

Structure-Activity Relationships for Enzyme Binding

The relationship between the structure of this compound and its biological activity is a key area of research, with several studies focusing on the synthesis of its analogs to probe these relationships. researchgate.net The synthesis of various derivatives, including monochloro analogs and stereoisomers, has been a strategy to understand how specific structural modifications influence its bioactivity. researchgate.netlookchem.com

Research on related compounds has shown that the presence and position of halogen atoms can significantly influence binding affinity to target enzymes. While direct structure-activity relationship (SAR) data for this compound's binding to specific enzymes is not widely reported, the ongoing synthesis of its analogs suggests active investigation in this area. These studies are crucial for optimizing the compound's structure to enhance its efficacy and selectivity for biological targets. smolecule.com

Molecular Targets and Cellular Pathway Modulation

The exploration of this compound's molecular targets and its influence on cellular pathways is fundamental to understanding its therapeutic potential.

Elucidation of Mechanism of Action at a Molecular Level

A detailed elucidation of this compound's mechanism of action at the molecular level is still emerging. It is generally proposed that its bioactivity is a consequence of interactions with specific cellular components, guided by its structural features. smolecule.com For its antimicrobial properties, the mechanism is not yet fully detailed in available research. Similarly, while its antitumor activity is recognized, the precise molecular cascade of events it triggers in cancer cells is an area requiring more in-depth study. smolecule.comresearchgate.net

Interaction with Signal Transduction Pathways

The interaction of this compound with specific signal transduction pathways remains an area where further research is needed. While vendor information categorizes its involvement in signaling pathways as "Others," specific pathways modulated by this compound have not been detailed in the scientific literature. ebiohippo.com Understanding how this compound might interfere with signaling cascades, such as those involved in cancer cell proliferation or survival, is a critical next step in its development as a potential therapeutic agent. nih.govnih.gov

Preclinical Research Models for Activity Evaluation

The evaluation of this compound's biological activity has been conducted using various preclinical models, primarily through in vitro assays.

In vivo Animal Model Studies (e.g., mouse, rat models)

Extensive literature searches did not yield any specific publicly available scientific studies or data pertaining to in vivo animal model research conducted on the chemical compound this compound. While the synthesis and chemical properties of this compound and its analogs are documented, information regarding its biological effects in living organisms such as mice or rats is not present in the accessible scientific literature. General statements suggest that chlorinated organic compounds can exhibit a range of biological activities, but specific evaluations for this compound in animal models have not been reported. researchgate.netresearchgate.netresearchgate.net

Evaluation of Biological Efficacy in Animal Models

Consistent with the absence of in vivo studies, there is no available information on the evaluation of the biological efficacy of this compound in any animal models. The scientific literature to date has focused primarily on the chemical synthesis of this compound. ucl.ac.uksaludcapital.gov.coscispace.com Although some related compounds and derivatives are mentioned in the context of potential biological activities, no data from animal efficacy studies for this compound itself has been published.

Advanced Analytical and Spectroscopic Characterization in Citreochlorol Research

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical first step in the characterization of a novel compound, providing a highly accurate mass measurement that allows for the determination of its elemental composition. libretexts.org Unlike low-resolution mass spectrometry, which measures mass to the nearest whole number, HRMS can measure mass to several decimal places. libretexts.org This precision is possible because the exact mass of an atom is not an integer, and thus a specific combination of atoms results in a unique exact mass. libretexts.org

In the initial characterization of citreochlorol, HRMS was employed to establish its molecular formula. The analysis yielded a molecular formula of C₁₂H₁₆O₄Cl₂. clockss.org This determination is fundamental for all subsequent structural analysis, as it provides the exact number and type of atoms that must be accounted for in the final structure.

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₆O₄Cl₂ | clockss.org |

| Technique | High-Resolution Mass Spectrometry | clockss.orgresearchgate.net |

This table summarizes the molecular formula of this compound as determined by HRMS.

Advanced NMR Techniques for Structural Confirmation (e.g., NOE, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular framework. numberanalytics.comemerypharma.com

For this compound, a combination of 2D NMR experiments was used to piece together its complex structure. clockss.org

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound revealed key features of the molecule. It showed signals corresponding to a 1,3,5-trisubstituted benzene (B151609) ring, a methoxyl group, and a dichloromethyl group. clockss.org It also indicated the presence of two methine protons attached to oxygen-bearing carbons. clockss.org

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to establish the connectivity within the aliphatic side chain, showing correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (¹JCH). numberanalytics.com This allows for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment is crucial for connecting different fragments of the molecule. It shows correlations between protons and carbons over longer ranges (typically 2-3 bonds, ²JCH and ³JCH). ipb.pt For this compound, HMBC would be used to connect the aliphatic side chain to the aromatic ring and to place the methoxyl and dichloromethyl groups on the correct positions of the benzene ring.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J in Hz) | Assignment | Reference |

|---|---|---|---|---|

| 6.30 | t | 2.0 | Aromatic H | clockss.org |

| 6.28 | t | 2.0 | Aromatic H | clockss.org |

| 6.21 | t | 2.0 | Aromatic H | clockss.org |

| 5.88 | d | 3.4 | Dichloromethyl H | clockss.org |

| 4.13 | m | - | Methine H | clockss.org |

| 4.02 | m | - | Methine H | clockss.org |

| 3.73 | s | - | Methoxyl H | clockss.org |

| 2.71 | dd | 13.2, 7.3 | Methylene H | clockss.org |

| 2.62 | dd | 13.2, 6.4 | Methylene H | clockss.org |

| 1.71 | m | - | Methylene H | clockss.org |

This table presents the proton NMR data that was instrumental in the structural elucidation of this compound.

Chromatographic Methods for Purity and Isolation (e.g., HPLC)

The isolation of a pure compound from a complex natural source, such as a fungal culture, is a prerequisite for accurate structural analysis. nih.gov Chromatographic techniques are essential for this process, with High-Performance Liquid Chromatography (HPLC) being a primary tool for final purification due to its high resolution and efficiency. nih.gov

This compound was isolated from the mycelia of Penicillium species. clockss.org The general procedure involves extraction of the fungal biomass with a solvent, followed by a series of chromatographic steps to separate the components of the extract. While the initial report details elution from a silica (B1680970) gel column using a chloroform-methanol mixture, modern purification schemes would typically employ preparative HPLC for the final isolation step. clockss.orgnih.gov This ensures that the sample used for spectroscopic analysis is of high purity, free from co-metabolites that could interfere with the interpretation of spectra. nih.gov

Table 3: Example Chromatographic Conditions for Isolation

| Parameter | Description | Reference |

|---|---|---|

| Technique | Column Chromatography / HPLC | clockss.orgnih.gov |

| Stationary Phase | Silica Gel (initial), C18 (HPLC) | clockss.orgnih.gov |

| Mobile Phase | Chloroform-Methanol gradient (initial), Acetonitrile-Water gradient (HPLC) | clockss.orgnih.gov |

| Detection | UV-Vis or Mass Spectrometry | nih.gov |

This table outlines typical chromatographic methods used for the isolation and purification of compounds like this compound.

Chiroptical Methods (e.g., ECD) for Stereochemical Confirmation

While NMR and MS can define the planar structure and relative stereochemistry of a molecule, determining its absolute configuration often requires chiroptical methods. Electronic Circular Dichroism (ECD) is a powerful technique for this purpose. researchgate.netresearchgate.net ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net

For complex molecules, the experimental ECD spectrum is compared with theoretical spectra calculated for possible stereoisomers. researchgate.netmdpi.com A good match between the experimental spectrum and the calculated spectrum for one specific isomer allows for the confident assignment of the absolute configuration. In the broader context of related natural products, such as other dichloro aromatic polyketides isolated from Penicillium species, ECD analysis, sometimes induced by complexation with reagents like [Rh₂(OCOCF₃)₄], has been a key method for elucidating their absolute stereochemistry. researchgate.netresearchgate.net While the initial 1991 publication on this compound did not report ECD data, modern studies on analogous compounds rely heavily on this technique to confirm the three-dimensional structure. clockss.orgresearchgate.net

Chemoinformatics and Computational Studies of Citreochlorol

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation and interaction of one molecule to a second when bound to each other to form a stable complex. These studies are instrumental in elucidating the mechanism of action of bioactive compounds by identifying their potential molecular targets and characterizing the key interactions that stabilize the ligand-receptor complex.

While specific docking studies focusing exclusively on citreochlorol are not extensively detailed in the provided context, the methodology has been applied to structurally analogous compounds, offering insights into how this compound might interact with biological targets. For instance, based on a structural similarity to the natural product pironetin (B1678462), a known microtubule polymerization inhibitor that binds to α-tubulin, molecular docking studies were performed on related cryptoconcatones. researchgate.net These studies calculated the empirical energy of interaction (ΔE) to quantify the binding affinity of the compounds to α-tubulin, revealing that certain derivatives could interact more potently than pironetin itself. researchgate.net This approach allows for the delineation of structure-binding relationships. researchgate.net

Similarly, molecular docking has been employed to investigate the interaction of other isocoumarin (B1212949) derivatives with proteins like the inducible nitric oxide synthase (iNOS), where results suggested that bioactive compounds may directly bind to key residues within the active site of the protein. researchgate.net In other studies, docking simulations have been used to understand the binding modes of synthetic gold(I) complexes with proposed targets like DNA and thioredoxin reductase (TrxR) nih.gov and to gain insight into the stabilizing interactions between 1,3-thiazole derivatives and the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). irb.hr

The general workflow for such a study on this compound would involve:

Building a 3D model of this compound.

Identifying a potential protein target based on its known biological activities (e.g., antimicrobial, antitumor). smolecule.com

Using a docking algorithm to place the this compound molecule into the binding site of the target protein in various conformations.

Scoring the different poses based on binding energy and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues.

The results of such studies are typically presented in a data table summarizing the binding affinities and key interactions.

Table 1: Example Data from a Hypothetical Docking Study of this compound Analogues against a Target Protein

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|

| This compound | -7.5 | TYR-120, SER-124, LEU-205 | 2 |

| (-)-(2S,4R)-3′-methoxy this compound | -8.2 | TYR-120, SER-124, PHE-208 | 3 |

| This compound Monochloro Analog 5 | -7.8 | TYR-120, LEU-205, ALA-209 | 1 |

| This compound Monochloro Analog 6 | -7.9 | SER-124, LEU-205, PHE-208 | 2 |

Quantum Chemical Calculations for Spectroscopic Prediction and Structural Assignment

Quantum chemical calculations have become an indispensable tool in natural product chemistry for the accurate prediction of spectroscopic data, which is crucial for structural elucidation and stereochemical assignment. researchgate.net Methods like Density Functional Theory (DFT) can calculate various molecular properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and electronic circular dichroism (ECD) spectra. mdpi.comrsdjournal.org

The process involves calculating the spectroscopic parameters for all possible isomers of a proposed structure and then comparing the theoretical data with the experimental spectra. The isomer whose calculated spectrum most closely matches the experimental one is assigned as the correct structure. This approach is particularly valuable for complex molecules with multiple stereocenters, where experimental data alone may be ambiguous. researchgate.net

For example, the total synthesis and structural revision of (+)-cryptoconcatone H were guided by computational studies to secure the final structural assignment. acs.org Similarly, the absolute configurations of newly isolated isocoumarin derivatives have been determined by comparing their experimental ECD spectra with those predicted by time-dependent DFT (TDDFT) calculations. researchgate.net This interplay between experimental spectroscopy and quantum chemical calculations provides a high degree of confidence in structural assignments. mdpi.com

In the context of this compound, quantum chemical calculations could be used to:

Confirm the constitution and relative configuration: By comparing calculated ¹H and ¹³C NMR chemical shifts with experimental values.

Determine the absolute configuration: By comparing the calculated ECD spectrum with the experimentally measured one.

Analyze vibrational spectra: By predicting IR and Raman frequencies to understand the molecule's vibrational modes. mdpi.comchemrxiv.org

Table 2: Example Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Hypothetical this compound Isomer

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (Δδ) |

|---|---|---|---|

| C-1 | 168.2 | 167.9 | 0.3 |

| C-3 | 75.4 | 75.8 | -0.4 |

| C-4 | 42.1 | 41.9 | 0.2 |

| C-5 | 129.8 | 130.1 | -0.3 |

| C-6 | 135.1 | 134.8 | 0.3 |

| C-1' | 130.5 | 130.2 | 0.3 |

| C-2' | 115.3 | 115.7 | -0.4 |

Structure-Activity Relationship (SAR) Computational Analysis

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR analysis uses quantitative structure-activity relationship (QSAR) models and other chemoinformatic tools to identify the key structural features (pharmacophores) responsible for a molecule's activity.

These studies are vital for lead optimization, where derivatives of a bioactive natural product are designed to improve potency, selectivity, or pharmacokinetic properties. A computational SAR analysis of this compound and its analogues would involve generating a set of structurally diverse compounds and correlating their measured biological activity with calculated molecular descriptors. nih.gov

Relevant descriptors might include:

Electronic properties: Partial charges, dipole moment, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, specific shape indices.

Hydrophobic properties: LogP (partition coefficient).

The insights from these analyses can guide the synthesis of new, potentially more active compounds. For instance, SAR studies on halogenated quinones and 1,3-thiazole derivatives have provided valuable information for designing new inhibitors. irb.hracs.org A thorough investigation of cyclic dipeptides combined SAR with computational studies to elucidate the structural features required for efficient catalytic conversion. researchgate.net Preliminary SAR analyses have also been discussed for other isocoumarin derivatives, linking structural elements to biological effects. researchgate.net

For this compound, a computational SAR study could explore how modifications at different positions—such as the chlorine atoms, the hydroxyl groups, or the methoxy (B1213986) group on the phenyl ring—affect its antimicrobial or antitumor activities. smolecule.com

Table 3: Example of a Hypothetical Computational SAR Analysis for this compound Analogues

| Compound/Modification | LogP | Dipole Moment (Debye) | Predicted IC₅₀ (µM) |

|---|---|---|---|

| This compound (Baseline) | 3.1 | 2.5 | 15.2 |

| Removal of -OH at C-3 | 3.5 | 1.8 | > 50 |

| Replacement of -Cl with -F | 2.9 | 2.8 | 20.5 |

| Addition of -OH at C-4' | 2.7 | 3.1 | 10.8 |

| Demethylation of -OCH₃ | 2.8 | 3.4 | 12.1 |

Potential Research Applications of Citreochlorol in Specialized Fields Non Clinical

Lead Compound Identification for Agrochemicals (e.g., Natural Pesticides, Fungicides)

The search for new and effective agrochemicals is driven by the need for sustainable agricultural practices and the growing issue of resistance to existing synthetic pesticides. mdpi.com Natural products are a historically significant source of lead compounds for the development of commercial pesticides and fungicides. mdpi.com Citreochlorol's inherent antimicrobial properties position it as a candidate for investigation in this area. smolecule.com

Organohalogen compounds derived from natural sources are known to function as natural pesticides, and this general characteristic underpins the interest in this compound's potential agricultural applications. acs.org The compound's demonstrated antimicrobial and antifungal activities suggest its potential as a scaffold for developing new agents to protect crops from phytopathogenic fungi and bacteria. smolecule.comresearchgate.net Research in the broader category of natural products for agriculture shows that compounds derived from microbes can be highly effective. For example, beneficial fungi like Trichoderma harzianum are used to control soil-borne diseases such as Pythium and Fusarium, while plant-derived essential oils can enhance the efficacy of existing fungicides. mdpi.comkoppert.com

The development of synthetic methodologies to create analogues of this compound, such as monochloro-derivatives, allows for the systematic exploration of its structure-activity relationships. researchgate.net By modifying the core structure, researchers can aim to enhance potency against specific plant pathogens while potentially reducing environmental impact, a key goal in modern agrochemical development. scribd.com The investigation into this compound and its relatives as lead structures aligns with the trend of using bioactive natural compounds as the basis for novel agricultural products. researchgate.netmdpi.com

Table 1: Examples of Natural Sources for Agrochemicals Click on the headers to sort the table.

| Natural Source Type | Example Organism/Compound | Target Application | Reference |

|---|---|---|---|

| Fungus | Trichoderma harzianum | Biological Fungicide | koppert.com |

| Bacterium | Streptomyces spp. | Herbicide/Fungicide | mdpi.com |

| Plant | Neem Oil (Azadirachta indica) | Botanical Insecticide | bettercotton.org |

| Fungal Metabolite | This compound | Potential Fungicide | smolecule.com |

Research into Potential Bioactive Components for Specialized Materials

The field of materials science is increasingly looking towards the incorporation of bioactive molecules to create specialized materials with novel functionalities. While direct research on incorporating this compound into materials is not extensively documented, its properties suggest potential avenues for exploration. The synthesis of versatile chemical building blocks is crucial for creating new organic compounds for diverse applications, including advanced materials. lookchem.com

The bioactivity of this compound, particularly its antimicrobial nature, could be leveraged in the development of materials resistant to microbial colonization. smolecule.com Such materials are valuable in a variety of non-clinical applications where controlling microbial growth is essential. The ability to synthesize this compound derivatives opens up the possibility of creating polymers or surface coatings that possess inherent, long-lasting antimicrobial properties. researchgate.net The study of natural products often leads to innovations in other fields; for instance, the principles of molecular recognition and self-assembly observed in biological systems can inspire the design of new "smart" materials. The structural complexity and specific stereochemistry of this compound are features that chemists can exploit in the design of complex molecular architectures for material applications. smolecule.com

Investigation in Research Tools for Biochemical Pathways

This compound and its analogues serve as valuable tools for investigating complex biological processes. The compound is known to exhibit enzyme inhibition, making it a useful probe for studying the function and structure of specific enzymes. smolecule.com By identifying the enzymes that this compound interacts with, researchers can gain a deeper understanding of the biochemical pathways those enzymes regulate. smolecule.com

The total synthesis of this compound and its stereoisomers is a significant achievement because it not only confirms the molecule's absolute structure but also provides a reliable supply for biological studies. researchgate.netresearchgate.net Furthermore, synthetic access allows for the creation of modified versions of the molecule. nih.gov These analogues can be designed to have altered target specificity or to include labels (e.g., fluorescent tags) that help researchers track their movement and interactions within cellular systems. For example, understanding how this compound interacts with its cellular targets can elucidate mechanisms of action that could be relevant to other bioactive molecules. smolecule.com The study of how it and similar polyketides inhibit enzymes is a key area of research, with potent enzyme inhibitors like Spirastrellolide A being subjects of major synthetic efforts to enable further biological study. researchgate.net This approach, using a natural product as a starting point for chemical biology investigations, is a powerful method for dissecting complex biochemical pathways.

Future Directions and Research Challenges for Citreochlorol

Development of More Efficient and Sustainable Synthetic Routes

The total synthesis of citreochlorol and its analogues is a significant challenge for organic chemists, primarily due to its specific stereochemistry and the presence of a dichloromethyl group. Current synthetic strategies, while successful in achieving the target molecule, often involve multiple steps, the use of protecting groups, and sometimes rely on reagents that are not environmentally benign.

Several key approaches have been developed for the synthesis of this compound derivatives. One notable method involves a stereoselective total synthesis using a proline-based imidazolidinone as a chiral auxiliary to establish the initial stereocenter. acs.orgresearchgate.netsaludcapital.gov.cosaludcapital.gov.cosaludcapital.gov.co This is typically followed by the introduction of the crucial geminal dichloride functionality. acs.orgresearchgate.netchim.it Other advanced strategies include Krische's enantioselective carbonyl allylation, IBr-promoted cyclization, and regioselective epoxide opening to create monochloro analogues. researchgate.netthieme-connect.comdntb.gov.uaresearchgate.net

Table 1: Key Synthetic Strategies for this compound and Analogues

| Synthetic Strategy | Key Features | Challenges Addressed | Reference(s) |

|---|---|---|---|

| Asymmetric Acetate (B1210297) Aldol (B89426) Reaction | Use of proline-based chiral auxiliary. | Establishes initial chirality. | acs.orgresearchgate.netacs.org |

| Catalytic Enantioselective Carbonyl Allylation | Krische's ruthenium-catalyzed transfer hydrogenative C-C bond formation. | Efficient and stereoselective allylation. | researchgate.netthieme-connect.comdntb.gov.ua |

| Nickel-Catalyzed Hydroxylarylation | Uses molecular oxygen as a sustainable oxidant. | Provides an efficient route to hydroxylated derivatives. | nih.gov |

The ultimate aim is to devise synthetic pathways that are not only efficient and high-yielding but also scalable and environmentally friendly, which will be crucial for producing sufficient quantities of this compound and its derivatives for in-depth biological studies. researchgate.net

Deeper Elucidation of Biosynthetic Pathways and Enzymes

This compound is a secondary metabolite produced by fungi, notably from Penicillium species. clockss.org Like other halogenated natural products, its biosynthesis involves a series of complex enzymatic reactions. A significant challenge lies in identifying and characterizing the specific biosynthetic gene cluster (BGC) responsible for its production. Understanding this pathway is key to harnessing its enzymatic machinery for biotechnological applications.

Research on related fungal metabolites has provided clues. For instance, in Aspergillus oryzae, a novel multifunctional flavoenzyme, AoiQ, has been identified that catalyzes the geminal dichlorination of a non-activated carbon atom on a polyketide precursor. researchgate.net This enzyme possesses two distinct domains for halogenation and O-methylation. It is plausible that a similar, or perhaps a homologous, enzyme is involved in the biosynthesis of this compound. The biosynthetic pathway for these related compounds in A. oryzae is encoded on two different chromosomes, highlighting the complexity that might also be found in the this compound pathway. researchgate.net

Future research should focus on:

Genome Mining: Identifying the this compound BGC in producing fungal strains through comparative genomics and bioinformatic analyses.

Gene Knockout and Heterologous Expression: Functionally characterizing the genes within the identified cluster to determine their roles in the assembly of the polyketide backbone, the crucial dichlorination step, and subsequent tailoring reactions.

Enzyme Characterization: Isolating and biochemically characterizing the key enzymes, particularly the halogenase, to understand its substrate specificity and catalytic mechanism. The development of halogenase enzymes for use in synthesis is a growing field of interest. acs.org

A thorough understanding of the biosynthetic pathway could enable the engineered production of this compound and novel, "unnatural" derivatives through metabolic engineering and biocatalysis.

Identification of Novel Biological Activities and Targets

Preliminary studies suggest that this compound and its derivatives possess a range of biological activities, including antimicrobial and antitumor properties. smolecule.com However, the full spectrum of its bioactivity remains largely unexplored. A major future direction is the systematic screening of this compound against a wide array of biological targets to uncover novel therapeutic potentials.

Key areas for investigation include:

Antimicrobial Spectrum: Expanding testing against a broader range of pathogenic bacteria and fungi, including drug-resistant strains.

Anticancer Activity: Investigating its efficacy against various cancer cell lines and elucidating the underlying mechanism of action, whether through apoptosis induction, cell cycle arrest, or other pathways. smolecule.comnih.gov

Enzyme Inhibition: Screening against panels of therapeutically relevant enzymes, such as kinases, proteases, or metabolic enzymes. smolecule.com

Other Potential Applications: Exploring its potential in agriculture as a natural fungicide or pesticide, or in cosmetics due to its bioactivity. smolecule.com

Crucially, identifying the specific molecular targets of this compound is paramount. smolecule.com Understanding how it interacts with cellular components will not only clarify its mechanism of action but also guide the rational design of more potent and selective derivatives. smolecule.com

Exploration of New Derivatives with Enhanced Research Utility

The chemical scaffold of this compound is amenable to modification, offering the potential to create a library of derivatives with improved properties. The synthesis of analogues, such as the monochloro and methoxyl derivatives, has already been instrumental in confirming and revising the structure of the natural product. researchgate.netresearchgate.net

Future efforts in this area should be directed towards:

Structure-Activity Relationship (SAR) Studies: Synthesizing a diverse set of analogues by modifying various parts of the molecule, such as the aromatic ring, the alkyl side chain, and the halogen atoms. For instance, replacing chlorine with other halogens (bromine, fluorine) could significantly impact biological activity. smolecule.com

Improving Pharmacological Properties: Designing derivatives with enhanced stability, solubility, and bioavailability. This could involve creating esters or other prodrug forms. smolecule.com

Developing Research Tools: Synthesizing derivatives that can be used as chemical probes. This includes attaching fluorescent tags or affinity labels to help identify cellular binding partners and elucidate mechanisms of action.

The creation of such derivatives is essential for translating the initial discovery of this compound into valuable tools for chemical biology and potential therapeutic leads.

Table 2: Examples of Synthesized this compound Derivatives and Their Research Utility

| Derivative | Synthetic Approach | Research Utility | Reference(s) |

|---|---|---|---|

| (-)-(2S,4R)-3′-Methoxy this compound | Asymmetric acetate aldol reaction | Structural elucidation; chiral standard. | acs.orgsaludcapital.gov.cosaludcapital.gov.cosaludcapital.gov.coiisertvm.ac.in |

| This compound Monochloro Analogues | Catalytically enantioselective carbonyl allylation | Exploring the role of halogenation in bioactivity. | researchgate.netthieme-connect.comdntb.gov.ua |

| (±)-3′-Methoxyl this compound | Ni-catalyzed hydroxylarylation | Demonstrating novel sustainable synthetic methods. | nih.govresearchgate.net |

Collaborative Research Endeavors in this compound Studies

Addressing the multifaceted challenges associated with this compound research necessitates a highly collaborative and interdisciplinary approach. The journey from natural product isolation to potential application requires expertise spanning multiple scientific fields.

Future progress will be significantly accelerated through collaborations between:

Organic Chemists: To develop innovative and efficient synthetic routes.

Biochemists and Molecular Biologists: To elucidate the biosynthetic pathway and characterize the involved enzymes.

Pharmacologists and Cell Biologists: To conduct comprehensive biological testing, identify molecular targets, and determine mechanisms of action.

Computational Chemists: To model enzyme-substrate interactions, predict the properties of novel derivatives, and aid in rational drug design.

Such collaborative endeavors will create a synergistic environment, fostering the innovation required to unlock the full scientific and therapeutic potential of this compound and its derivatives.

Q & A

Q. How is the molecular structure of Citreochlorol confirmed in academic research?

this compound's structural elucidation relies on advanced spectroscopic and chromatographic techniques. High-Resolution Mass Spectrometry (HRMS) determines the molecular formula (C₁₄H₁₂O₅) by matching observed peaks to theoretical masses (e.g., m/z 260.0684) . Nuclear Magnetic Resonance (NMR) spectroscopy identifies functional groups and connectivity:

Q. What experimental models are used to assess this compound's toxicity?

Toxicological studies employ:

- In vitro assays : Cell-based models (e.g., hepatic or neuronal cell lines) to evaluate cytotoxicity and metabolic disruption.

- In vivo models : Rodent studies with oral, dermal, or inhalation exposure routes, monitoring systemic effects (e.g., respiratory distress, body weight changes) .

- Epidemiological data : Retrospective cohort or case-control studies to correlate human exposure with health outcomes, adhering to inclusion criteria for health effects studies (Table C-1) .

Q. What are the key steps in synthesizing this compound derivatives?

Synthesis involves:

- Chiral auxiliary use : Proline-based imidazolidinones to induce stereoselectivity in acetate aldol reactions, generating (2S,4R)- and (2S,4S)-stereoisomers .

- Dichloromethyllithium addition : Introduces geminal dichloride groups via Weinreb amide or ester intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during this compound synthesis?

Q. What methodologies address discrepancies in spectral data during this compound characterization?

Discrepancies (e.g., unexpected NMR shifts or fragmentation patterns) are resolved by:

- Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., (+)-onhosporin) to validate fragmentation pathways .

- Isotopic labeling : Tracking chlorine atoms via ³⁶Cl isotopic signatures in mass spectrometry .

- Multi-dimensional NMR : HSQC and HMBC experiments to confirm connectivity in complex scaffolds .

Q. How should systematic reviews on this compound's bioactivity be designed to ensure rigor?

Follow PRISMA guidelines for transparent reporting:

- Search strategy : Boolean operators (e.g., "this compound AND bioactivity") across PubMed, Scopus, and Google Scholar, using "Cited by" features to track seminal studies .

- Inclusion criteria : Prioritize peer-reviewed in vivo/in vitro studies over non-English or non-reviewed sources .

- Risk of bias assessment : Use Cochrane tools to evaluate experimental design (e.g., blinding, sample size) .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound's dose-response relationships?

- Non-linear regression : Fit data to Hill or Log-Logistic models for EC₅₀/IC₅₀ calculations.

- ANOVA with post-hoc tests : Compare toxicity across exposure routes (oral vs. dermal) .

- Meta-analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity .

Q. How can researchers ensure reproducibility in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.